molecular formula C24H24N4O2 B2692960 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034552-49-1

3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No. B2692960
CAS RN: 2034552-49-1
M. Wt: 400.482
InChI Key: LWHRTYLKPWQVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as MI-773, is a small molecule inhibitor of the MDM2-p53 interaction. This compound has gained significant attention in the scientific community due to its potential in cancer therapy.

Scientific Research Applications

Implications in Medicinal Chemistry

Quinazoline derivatives, including the molecule , are key subjects of medicinal chemistry research due to their significant biological activities. The quinazoline nucleus, found in more than 200 naturally occurring alkaloids, has been a focal point for synthesizing novel compounds with potential medicinal benefits. Researchers have developed various quinazoline derivatives, demonstrating activities such as antibacterial properties against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This emphasizes the compound's importance in developing new antibacterial agents, crucial for addressing antibiotic resistance challenges (Tiwary et al., 2016).

Anti-colorectal Cancer Activity

Quinazoline derivatives have been investigated for their anticancer properties, particularly against colorectal cancer. These compounds have shown promise in inhibiting the growth of colorectal cancer cells through modulation of gene and protein expression related to cancer progression, including receptor tyrosine kinases and apoptotic proteins. This suggests the potential of quinazoline derivatives in developing new anticancer therapies with specific action mechanisms (Moorthy et al., 2023).

Dipeptidyl Peptidase IV Inhibitors

The compound's structural class has been explored for its role in treating type 2 diabetes mellitus (T2DM) by inhibiting dipeptidyl peptidase IV (DPP IV). This enzyme is involved in the inactivation of incretin hormones, which are essential for insulin secretion. Inhibitors within this class have demonstrated the potential to improve glycemic control in T2DM patients, highlighting the therapeutic significance of quinazoline derivatives in diabetes management (Mendieta et al., 2011).

Optoelectronic Material Applications

Apart from their biological activities, quinazoline derivatives have also found applications in optoelectronic materials. These compounds have been incorporated into luminescent molecules and chelate compounds, demonstrating their value in developing photo- and electroluminescent materials for various electronic devices. This highlights the versatility of quinazoline derivatives, extending their utility beyond pharmaceuticals to materials science (Lipunova et al., 2018).

properties

IUPAC Name

3-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-26-14-17(19-8-3-5-11-22(19)26)13-23(29)27-12-6-7-18(15-27)28-16-25-21-10-4-2-9-20(21)24(28)30/h2-5,8-11,14,16,18H,6-7,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHRTYLKPWQVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC(C3)N4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.